6-Chloro-5-iodopyridine-2,3-diamine
Overview
Description
6-Chloro-5-iodopyridine-2,3-diamine is a useful research compound. Its molecular formula is C5H5ClIN3 and its molecular weight is 269.47 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-5-iodopyridine-2,3-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of halogen substituents (chlorine and iodine) and amino groups on a pyridine ring. Its molecular formula is CHClIN, and it has a molecular weight of approximately 265.48 g/mol. The compound's structure facilitates interactions with biological targets, making it an interesting candidate for further study.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on halogenated pyridines demonstrated their effectiveness against various bacterial strains, suggesting that the presence of halogens enhances their bioactivity .
Table 1: Antimicrobial Activity of Halogenated Pyridines
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
6-Bromo-5-methylpyridine-2,3-diamine | S. aureus | 16 µg/mL |
6-Iodo-2-pyridinamine | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways . The mechanism involves the inhibition of key proteins involved in cell survival and proliferation.
Case Study: Inhibition of BCL6
A notable study explored the ability of compounds similar to this compound to inhibit BCL6, a protein associated with various cancers. Researchers found that certain derivatives could disrupt the protein-protein interactions necessary for BCL6 function, leading to enhanced apoptosis in lymphoma cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It can bind to cellular receptors, altering downstream signaling cascades.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored as a lead compound in drug development:
- Antimicrobial Agents : Its potential as a broad-spectrum antimicrobial agent is being investigated.
- Anticancer Drugs : Ongoing research aims to optimize its structure for enhanced potency against specific cancer types.
- Pharmacophore Development : The compound serves as an important building block for synthesizing more complex molecules with desired biological activities .
Properties
IUPAC Name |
6-chloro-5-iodopyridine-2,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDILLCVNFYDJDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)Cl)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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